Methyl 2-bromo-3-(cyanomethyl)benzoate
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Overview
Description
Methyl 2-bromo-3-(cyanomethyl)benzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by a bromine atom and a cyanomethyl group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-3-(cyanomethyl)benzoate can be synthesized through several methods. One common method involves the bromination of methyl 3-(cyanomethyl)benzoate. The process typically includes the following steps:
Starting Material: Methyl 3-(cyanomethyl)benzoate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions with optimized conditions to ensure high yield and purity. The reaction is typically carried out in a controlled environment to manage the exothermic nature of the bromination process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: The cyanomethyl group can be oxidized to form carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids.
Scientific Research Applications
Methyl 2-bromo-3-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl 2-bromo-3-(cyanomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the cyanomethyl group provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar structure but with the bromine atom at the 3-position.
Methyl 2-bromobenzoate: Lacks the cyanomethyl group.
Methyl 3-(cyanomethyl)benzoate: Lacks the bromine atom.
Uniqueness
Methyl 2-bromo-3-(cyanomethyl)benzoate is unique due to the presence of both a bromine atom and a cyanomethyl group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .
Properties
Molecular Formula |
C10H8BrNO2 |
---|---|
Molecular Weight |
254.08 g/mol |
IUPAC Name |
methyl 2-bromo-3-(cyanomethyl)benzoate |
InChI |
InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(5-6-12)9(8)11/h2-4H,5H2,1H3 |
InChI Key |
ZUYULWIHAUUARX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1Br)CC#N |
Origin of Product |
United States |
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